N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(4-methylphenoxy)acetamide
Description
N-(3-Cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(4-methylphenoxy)acetamide is a bicyclic thiophene derivative featuring a tetrahydrothieno[2,3-c]pyridine core with 5,5,7,7-tetramethyl and 3-cyano substitutions. The acetamide side chain is modified with a 4-methylphenoxy group, distinguishing it from structurally related compounds.
Properties
Molecular Formula |
C21H25N3O2S |
|---|---|
Molecular Weight |
383.5 g/mol |
IUPAC Name |
N-(3-cyano-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridin-2-yl)-2-(4-methylphenoxy)acetamide |
InChI |
InChI=1S/C21H25N3O2S/c1-13-6-8-14(9-7-13)26-12-17(25)23-19-16(11-22)15-10-20(2,3)24-21(4,5)18(15)27-19/h6-9,24H,10,12H2,1-5H3,(H,23,25) |
InChI Key |
WYMDKIWQIAOKDA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=C(C3=C(S2)C(NC(C3)(C)C)(C)C)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-CYANO-5,5,7,7-TETRAMETHYL-4,5,6,7-TETRAHYDROTHIENO[2,3-C]PYRIDIN-2-YL)-2-(4-METHYLPHENOXY)ACETAMIDE typically involves multiple steps, starting with the preparation of the tetrahydrothieno[2,3-c]pyridine core. This can be achieved through a cyclization reaction involving appropriate precursors under controlled conditions. The cyano group is introduced via a nucleophilic substitution reaction, while the methoxyphenyl group is attached through an etherification process.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N~1~-(3-CYANO-5,5,7,7-TETRAMETHYL-4,5,6,7-TETRAHYDROTHIENO[2,3-C]PYRIDIN-2-YL)-2-(4-METHYLPHENOXY)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of new substituents.
Scientific Research Applications
-
Inhibition of Human Phenylethanolamine N-Methyltransferase (hPNMT) :
- Compounds based on the thieno[2,3-c]pyridine scaffold have been studied for their ability to inhibit hPNMT. This enzyme is crucial in the biosynthesis of catecholamines and thus represents a target for treating conditions related to stress and cardiovascular diseases. Research indicates that modifications to the thieno[2,3-c]pyridine structure can enhance inhibitory potency significantly .
-
Antidepressant Potential :
- The compound's structural analogs have shown promise as antidepressants by modulating neurotransmitter levels in the brain. The thieno[2,3-c]pyridine derivatives are believed to interact with serotonin receptors, potentially leading to mood-enhancing effects. Studies have indicated that certain derivatives exhibit selective serotonin reuptake inhibition .
-
Antimicrobial Activity :
- Recent investigations have demonstrated that compounds similar to N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(4-methylphenoxy)acetamide possess antimicrobial properties against various bacterial strains. For instance, derivatives have been tested against Gram-positive and Gram-negative bacteria with varying degrees of success .
Case Study 1: Inhibition of hPNMT
A study published in the Journal of Medicinal Chemistry demonstrated that specific modifications to the thieno[2,3-c]pyridine scaffold resulted in compounds with up to 29-fold increased potency against hPNMT compared to earlier models. This suggests that further exploration of structural variations could yield even more effective inhibitors for therapeutic use in managing stress-related disorders .
Case Study 2: Antimicrobial Efficacy
In a recent publication in ACS Omega, researchers evaluated a series of thieno[2,3-c]pyridine derivatives against various bacterial strains. Among these compounds, several exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) below 50 µg/mL against pathogens like Staphylococcus aureus and Escherichia coli. These findings support the potential use of these compounds as lead structures for developing new antibiotics .
Mechanism of Action
The mechanism by which N1-(3-CYANO-5,5,7,7-TETRAMETHYL-4,5,6,7-TETRAHYDROTHIENO[2,3-C]PYRIDIN-2-YL)-2-(4-METHYLPHENOXY)ACETAMIDE exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Core Structure Modifications
The tetrahydrothieno[2,3-c]pyridine core is conserved across analogues, but substitutions vary significantly:
Implications :
Acetamide Substituent Diversity
The acetamide side chain is a critical determinant of biological activity:
Key Observations :
- The 4-methylphenoxy group in the target compound introduces aromaticity and moderate hydrophobicity, which may enhance membrane permeability compared to polar substituents (e.g., ’s chlorophenyl-thio group) .
- Thiophene-based substituents () could alter π-π stacking interactions, though biological relevance remains unclear .
Biological Activity
N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(4-methylphenoxy)acetamide is a synthetic compound that belongs to the class of thieno[2,3-c]pyridine derivatives. This compound has garnered interest due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article will delve into its biological activity, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a thieno[2,3-c]pyridine core and substituents that enhance its biological properties. The molecular formula is , which indicates the presence of nitrogen and sulfur atoms that may play significant roles in its biological interactions.
Biological Activity Overview
Research has indicated that derivatives of thieno[2,3-c]pyridines exhibit various biological activities. Notably:
- Anti-inflammatory Activity : Compounds in this class have shown the ability to inhibit lipopolysaccharide (LPS)-stimulated production of pro-inflammatory cytokines such as TNF-alpha in vitro. For instance, a study demonstrated that certain thieno[2,3-c]pyridine derivatives significantly reduced TNF-alpha levels in rat whole blood assays .
- Anticancer Potential : Thieno[2,3-c]pyridine derivatives have been evaluated for their anticancer properties. In vitro studies have shown that these compounds can induce apoptosis in cancer cell lines and inhibit cell proliferation. For example, certain derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) .
Table 1: Biological Activities of Thieno[2,3-c]pyridine Derivatives
| Compound Name | Activity Type | Target Cell Line | IC50 (µM) | Reference |
|---|---|---|---|---|
| Compound A | Anti-inflammatory | Rat Whole Blood | 10 | |
| Compound B | Anticancer | MCF-7 | 0.0585 | |
| Compound C | Anticancer | HCT116 | 0.5 |
Case Studies
Several studies have focused on the synthesis and evaluation of thieno[2,3-c]pyridine derivatives:
- Study on Cytokine Inhibition : A study synthesized a series of thieno[2,3-c]pyridine compounds and assessed their ability to inhibit LPS-induced TNF-alpha production. The results indicated a dose-dependent inhibition with some compounds showing over 70% inhibition at concentrations below 10 µM .
- Anticancer Efficacy : Another investigation evaluated the cytotoxic effects of various thieno[2,3-c]pyridine derivatives on human cancer cell lines. The findings revealed that certain compounds not only inhibited cell growth but also induced apoptosis through mitochondrial pathways .
The biological activity of this compound may be attributed to its interaction with specific cellular targets:
- Inhibition of Protein Kinases : Some studies suggest that compounds within this class can inhibit protein kinases involved in cell proliferation and survival pathways. This inhibition can lead to reduced tumor growth and enhanced apoptosis in cancer cells .
- Modulation of Cytokine Production : By inhibiting key signaling pathways involved in inflammation (e.g., NF-kB), these compounds can effectively reduce the production of pro-inflammatory cytokines like TNF-alpha and IL-6.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and conditions for preparing this compound?
- Methodology : Begin with substitution reactions under alkaline conditions for intermediate synthesis (e.g., using 3-chloro-4-fluoronitrobenzene and alcohol derivatives as precursors). Follow with reduction steps (e.g., iron powder in acidic media) and condensation reactions with cyanoacetic acid using condensing agents. Optimize yields (80–85%) via reflux in ethanol with sodium acetate, followed by recrystallization from ethanol-dioxane mixtures .
- Key Parameters : Monitor reaction time (30 min–7 h), temperature (room temperature to reflux), and purity via melting point analysis (e.g., 143–145°C or 230°C) .
Q. Which analytical techniques are critical for structural characterization?
- Methodology : Use 1H NMR (δ 2.10–12.50 ppm for CH3, NH, and aromatic protons) and LC-MS (m/z 344–430 [M+H]+) for functional group identification and molecular weight confirmation. Validate purity via elemental analysis (e.g., C: 45.29% vs. calculated 45.36%) and IR spectroscopy (e.g., 1,730 cm⁻¹ for C=O stretches) .
- Advanced Validation : Cross-reference with X-ray crystallography if crystalline derivatives are obtainable.
Q. How can researchers assess the compound’s solubility and stability in preliminary studies?
- Methodology : Perform shake-flask solubility tests in DMSO, ethanol, and aqueous buffers (pH 1–7.4) at 25–37°C. Monitor stability via HPLC under accelerated conditions (e.g., 40°C/75% RH for 4 weeks). Use UV-Vis spectroscopy to detect degradation products .
Advanced Research Questions
Q. How to resolve contradictions in analytical data (e.g., elemental analysis vs. NMR)?
- Methodology : Replicate syntheses to verify consistency. Use high-resolution mass spectrometry (HRMS) to confirm molecular formulas. For elemental analysis discrepancies (e.g., S: 9.30% found vs. 9.32% calculated), cross-validate with combustion analysis and ICP-MS for sulfur quantification .
- Case Study : In one study, slight deviations in nitrogen content (12.23% found vs. 12.21% calculated) were attributed to hygroscopic intermediates; drying under vacuum resolved the issue .
Q. What strategies are effective for studying structure-activity relationships (SAR)?
- Methodology : Synthesize analogs with modified substituents (e.g., replacing 4-methylphenoxy with 4-ethoxyphenyl) and evaluate biological activity. Use computational docking to predict interactions with target enzymes/receptors (e.g., hydrogen bonding via acetamide moieties or electrophilic reactivity of cyano groups) .
- Experimental Design : Employ dose-response assays (IC50/EC50) and compare with control compounds (e.g., pyridazinone or pyrimidine derivatives) .
Q. How to design computational models for predicting metabolic pathways?
- Methodology : Use DFT calculations (e.g., Gaussian 09) to map electron densities and reactive sites. Combine with molecular dynamics simulations (e.g., AMBER) to predict cytochrome P450-mediated oxidation sites. Validate predictions via in vitro microsomal assays .
Q. What experimental frameworks are suitable for environmental impact studies?
- Methodology : Adopt long-term ecological risk assessments (5–10 years) as per INCHEMBIOL protocols. Study abiotic/biotic degradation using OECD 301/302 guidelines. Quantify bioaccumulation in model organisms (e.g., Daphnia magna) via LC-MS/MS .
- Key Metrics : Measure half-lives in soil/water, partition coefficients (log Kow), and EC50 values for aquatic toxicity .
Q. How to address inconsistencies in synthetic yields across batches?
- Methodology : Conduct design of experiments (DoE) to identify critical variables (e.g., reagent stoichiometry, solvent polarity). Use response surface methodology (RSM) for optimization. For example, adjusting sodium acetate concentrations (0.6–0.7 mol) improved yields from 73% to 85% in analogous syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
